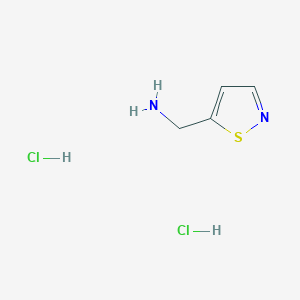

(1,2-Thiazol-5-yl)methanamine dihydrochloride

描述

(1,2-Thiazol-5-yl)methanamine dihydrochloride is a heterocyclic organic compound featuring a thiazole core substituted with a methanamine group and stabilized as a dihydrochloride salt. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, confers unique electronic and steric properties to the molecule. This compound is primarily utilized as a building block in pharmaceutical and agrochemical synthesis due to its reactivity and ability to act as a precursor for more complex structures . Its dihydrochloride salt form enhances solubility in polar solvents, making it suitable for reactions in aqueous or protic environments .

属性

IUPAC Name |

1,2-thiazol-5-ylmethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.2ClH/c5-3-4-1-2-6-7-4;;/h1-2H,3,5H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCYKFANDUKKRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-Thiazol-5-yl)methanamine dihydrochloride typically involves the reaction of thiazole derivatives with appropriate amine precursors. One common method involves the reaction of 1,2-thiazole with formaldehyde and ammonium chloride under acidic conditions to yield the desired product. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or other suitable methods.

化学反应分析

Types of Reactions

(1,2-Thiazol-5-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various alkylated or acylated derivatives of the original compound.

科学研究应用

(1,2-Thiazol-5-yl)methanamine dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

作用机制

The mechanism of action of (1,2-Thiazol-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

相似化合物的比较

Analysis :

- Methoxy groups introduce electron-donating effects, which may modulate reactivity in nucleophilic substitution reactions .

Heterocyclic Core Modifications

Replacing the thiazole ring with other heterocycles alters aromaticity, polarity, and biological interactions:

Analysis :

- Triazole derivatives (e.g., CAS 1798775-38-8) are often used as bioisosteres for amide bonds, improving pharmacokinetic profiles .

Salt Form Comparisons

Salt forms influence solubility, crystallinity, and stability:

Analysis :

- Dihydrochloride salts generally exhibit higher aqueous solubility than monohydrochloride forms, advantageous for intravenous formulations .

生物活性

(1,2-Thiazol-5-yl)methanamine dihydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique thiazole ring structure, which is known to impart various biological properties, including antimicrobial and anticancer activities.

The synthesis of this compound typically involves the reaction of thiazole derivatives with amine precursors. A common method includes the reaction of 1,2-thiazole with formaldehyde and ammonium chloride under acidic conditions. This process is generally performed in an aqueous medium at elevated temperatures to facilitate the formation of the dihydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial effects .

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, possess significant antimicrobial properties. The compound has been shown to exhibit inhibitory effects against various bacterial strains. For instance, studies have demonstrated that it can inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting essential metabolic pathways .

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against several human cancer cell lines. Notably, a series of related thiazole compounds demonstrated cytotoxic effects against MCF-7 (breast cancer), HepG2 (liver cancer), and other cell lines. Compounds derived from thiazole structures exhibited IC50 values significantly lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), suggesting strong potential as anticancer agents .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 Value (µg/mL) | Mechanism |

|---|---|---|---|

| T1 | MCF-7 | 2.21 | Induces apoptosis |

| T26 | BGC-823 | 1.67 | Cell cycle arrest |

| T38 | HepG2 | 1.11 | Induces apoptosis |

Case Studies

Several studies have explored the biological activities of thiazole derivatives:

-

Antitumor Activity Study :

A study synthesized a series of novel 2,4,5-trisubstituted 1,3-thiazole derivatives and evaluated their antitumor activity against five human cancer cell lines. The results indicated that certain compounds exhibited higher inhibitory activity than 5-FU, with specific derivatives inducing apoptosis in HepG2 cells through cell cycle arrest . -

Antimicrobial Efficacy :

Another investigation focused on the antimicrobial properties of thiazole derivatives against clinical isolates of bacteria. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as alternative antimicrobial agents .

常见问题

Q. What are the standard synthetic routes for (1,2-Thiazol-5-yl)methanamine dihydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves two stages: (1) formation of the parent amine via cyclization of a thiazole precursor and (2) conversion to the dihydrochloride salt using HCl gas or concentrated hydrochloric acid. Key steps include:

- Thiazole ring formation : Reacting thiourea derivatives with α-halo ketones or esters under reflux conditions (e.g., ethanol, 80°C) .

- Salt formation : Treating the free base with HCl in anhydrous solvents (e.g., diethyl ether) to precipitate the dihydrochloride salt. Yield (65–85%) and purity (>95%) depend on stoichiometric control and recrystallization solvents (e.g., methanol/water mixtures) .

Q. How is this compound characterized post-synthesis?

Use orthogonal analytical methods:

- NMR spectroscopy : Confirm structure via ¹H and ¹³C NMR signals (e.g., thiazole protons at δ 7.2–8.5 ppm; methylene group adjacent to amine at δ 3.5–4.0 ppm) .

- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 189.1 for the free base) .

- X-ray crystallography : Resolve crystal packing and salt stoichiometry, particularly if polymorphic forms are suspected .

Q. What factors govern the compound’s solubility and stability in aqueous solutions?

The dihydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C) due to ionic interactions. Stability is pH-dependent:

- Optimal pH : 4–6 (prevents amine protonation loss or thiazole ring hydrolysis) .

- Storage : Lyophilized powder at -20°C under inert gas (e.g., argon) minimizes degradation. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Focus on functional group modifications:

- Thiazole ring : Introduce electron-withdrawing groups (e.g., -NO₂) at the 2-position to enhance electrophilicity for target binding .

- Amine side chain : Replace the methylene group with bulkier substituents (e.g., cyclopropyl) to modulate lipophilicity and blood-brain barrier penetration .

- Salt form : Compare dihydrochloride with other salts (e.g., sulfate) to assess bioavailability differences using in vitro permeability assays (e.g., Caco-2 cell monolayers) .

Q. How can researchers resolve contradictions in reported biological activity data?

Contradictions may arise from assay variability or impurities. Mitigation strategies include:

- Reproducibility controls : Use standardized cell lines (e.g., HEK293 for receptor binding) and validate purity via LC-MS .

- Orthogonal assays : Cross-validate IC₅₀ values using fluorescence polarization (binding) and functional assays (e.g., cAMP accumulation for GPCR targets) .

- Impurity profiling : Identify byproducts (e.g., free base or mono-hydrochloride forms) via ion chromatography and adjust synthesis protocols .

Q. What advanced techniques elucidate the compound’s interaction with enzymatic targets?

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized enzymes (e.g., kinases) .

- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding poses in enzyme active sites, guided by crystallographic data of analogous thiazole derivatives .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate binding modes (e.g., hydrophobic vs. hydrogen-bond interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。